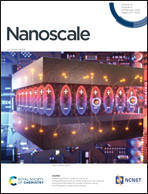Membrane poration, wrinkling, and compression: deformations of lipid vesicles induced by amphiphilic Janus nanoparticles†
Nanoscale Pub Date: 2020-09-25 DOI: 10.1039/D0NR05355D
Abstract
Building upon our previous studies on interactions of amphiphilic Janus nanoparticles with glass-supported lipid bilayers, we study here how these Janus nanoparticles perturb the structural integrity and induce shape instabilities of membranes of giant unilamellar vesicles (GUVs). We show that 100 nm amphiphilic Janus nanoparticles disrupt GUV membranes at a threshold particle concentration similar to that in supported lipid bilayers, but cause drastically different membrane deformations, including membrane wrinkling, protrusion, poration, and even collapse of entire vesicles. By combining experiments with molecular simulations, we reveal how Janus nanoparticles alter local membrane curvature and collectively compress the membrane to induce shape transformation of vesicles. Our study demonstrates that amphiphilic Janus nanoparticles disrupt vesicle membranes differently and more effectively than uniform amphiphilic particles.

Recommended Literature
- [1] Synthesis and cathodoluminescence properties of CdSe/ZnO hierarchical nanostructures†
- [2] Electrospun glycopolymer fibers for lectin recognition†
- [3] Self-sorting of porous Cu4L2L′2 metal–organic cages composed of isomerisable ligands†
- [4] One-pot bottom-up synthesis of a 2D graphene derivative: application in biomolecular recognition and nanozyme activity†
- [5] Population rate equations modelling of a resonant ionisation process
- [6] Front cover
- [7] Albumin release from a brain-resembling superabsorbent magnetic hydrogel based on starch
- [8] Sustainable polyvinyl acetals from bioaromatic aldehydes†
- [9] Contents list
- [10] Enhancing drug delivery with supramolecular amphiphilic macrocycle nanoparticles: selective targeting of CDK4/6 inhibitor palbociclib to melanoma†










